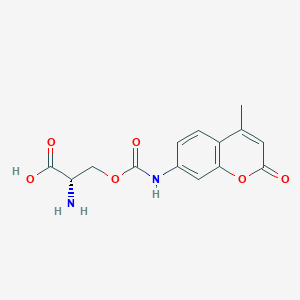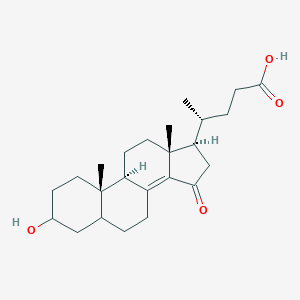
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide, also known as MTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTP is a small molecule inhibitor of a protein called Sec61, which is involved in protein translocation across the endoplasmic reticulum (ER) membrane.
作用機序
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide inhibits the function of Sec61, which is a protein channel involved in the translocation of nascent proteins across the ER membrane. By inhibiting Sec61, this compound induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis in cancer cells. This compound also inhibits the replication of HCV by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, this compound reduces ER stress and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis. This compound also inhibits the growth and proliferation of cancer cells. In viral infections, this compound inhibits the replication of viruses by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, this compound reduces ER stress and oxidative stress, leading to neuroprotection.
実験室実験の利点と制限
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for Sec61. However, this compound also has some limitations, including its toxicity at high concentrations and its potential off-target effects.
将来の方向性
There are several future directions for N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide research, including the development of more potent and selective inhibitors of Sec61, the investigation of the role of Sec61 in various diseases, and the development of this compound as a therapeutic agent for cancer, viral infections, and neurological disorders. Additionally, the potential off-target effects of this compound need to be further investigated to ensure its safety and efficacy in clinical settings.
合成法
The synthesis of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(4-morpholinyl)-5-trifluoromethylbenzaldehyde, which is then reacted with propionic anhydride to obtain this compound. The synthesis of this compound has been described in detail in a research paper published in the Journal of Medicinal Chemistry.
科学的研究の応用
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). This compound has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting viral protein translation and replication. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing ER stress and oxidative stress.
特性
分子式 |
C14H17F3N2O2 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC名 |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-13(20)18-11-9-10(14(15,16)17)3-4-12(11)19-5-7-21-8-6-19/h3-4,9H,2,5-8H2,1H3,(H,18,20) |
InChIキー |
LCFBAENDBFENQW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
正規SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)








![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)